![molecular formula C13H22O3 B13528758 Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C13H22O3 and a molecular weight of 226.31 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Scientific Research Applications
Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to biological pathways and mechanisms.
Medicine: Research involving this compound explores its potential therapeutic applications.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the substituents attached to the ring system.
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate: Another compound with a spirocyclic structure, differing in the position and type of substituents.
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
Molecular Formula |
C13H22O3 |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-4-13(11(14)15-5-2)12(16-13)8-6-10(3)7-9-12/h10H,4-9H2,1-3H3 |
InChI Key |
PZCJHIDKOGTIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2(O1)CCC(CC2)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




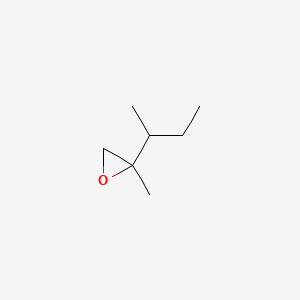
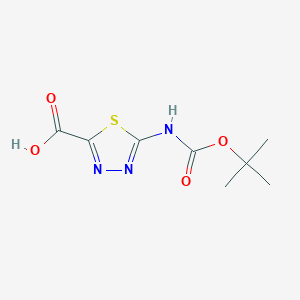
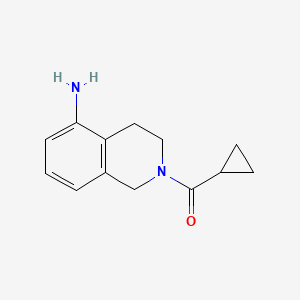

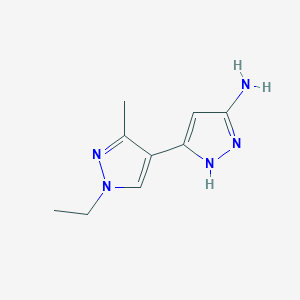

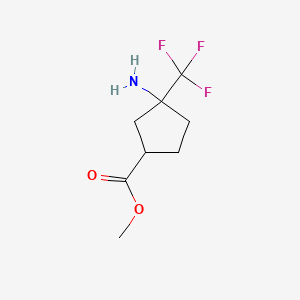
![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)
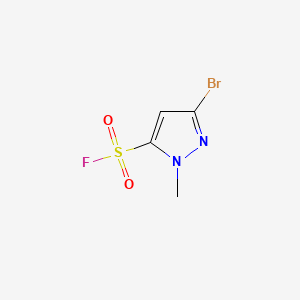
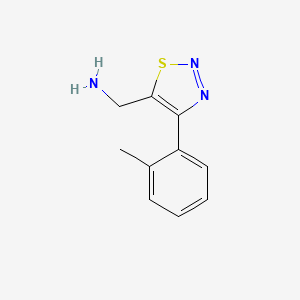
![Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate](/img/structure/B13528766.png)

